![molecular formula C13H18N4OS B7054617 2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide](/img/structure/B7054617.png)
2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an amino group, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thieno[2,3-c]pyridine core through a cyclization reaction. This is followed by the introduction of the amino and cyano groups via nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to introduce the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the thieno[2,3-c]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[2,3-c]pyridine cores, such as ticlopidine and clopidogrel, are well-known for their antiplatelet activities.
Cyanoacetamide Derivatives: Compounds with cyanoacetamide moieties are studied for their potential as enzyme inhibitors and anticancer agents.
Properties
IUPAC Name |
2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)16-12(18)7-17-4-3-9-10(5-14)13(15)19-11(9)6-17/h8H,3-4,6-7,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKGMPJBBZKQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC2=C(C1)SC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054535.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
![N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054547.png)
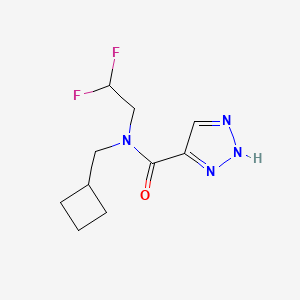
![3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054556.png)
![2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide](/img/structure/B7054557.png)
![1-[1-[2-(1-Methylpyrazol-4-yl)morpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7054559.png)
![4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine](/img/structure/B7054564.png)
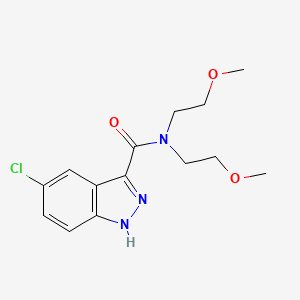
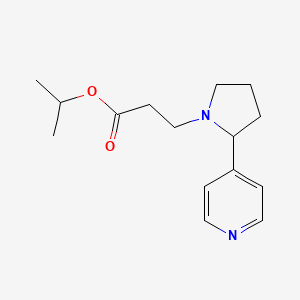
![3-Butyl-7-methyl-8-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)purine-2,6-dione](/img/structure/B7054593.png)
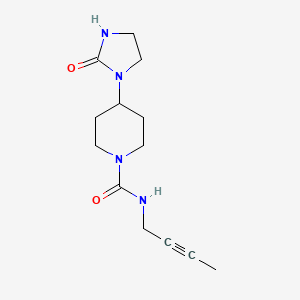
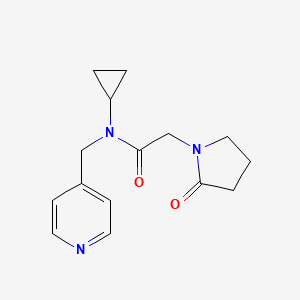
![2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7054634.png)
